![molecular formula C14H20N4O3 B14482879 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one CAS No. 66031-13-8](/img/structure/B14482879.png)
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[431]decan-10-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then further reacted to yield the desired compound . The reaction conditions often include the use of tetrahydrofuran as a solvent and may require specific temperature and pH controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route mentioned above, with additional steps to ensure consistency and quality. This can include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis and for the activation of carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules, including peptides and glycosides.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in peptide synthesis and carboxylic acid activation.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable in specific synthetic applications where traditional triazine compounds may not be suitable.
Eigenschaften
CAS-Nummer |
66031-13-8 |
|---|---|
Molekularformel |
C14H20N4O3 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
7-(4,6-dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one |
InChI |
InChI=1S/C14H20N4O3/c1-20-13-15-12(16-14(17-13)21-2)18-8-7-9-5-3-4-6-10(18)11(9)19/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HIMTWXWLQTZJTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)N2CCC3CCCCC2C3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


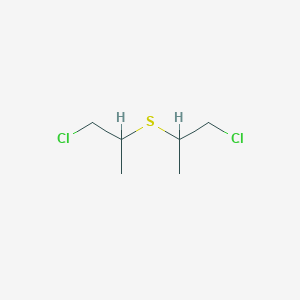

![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
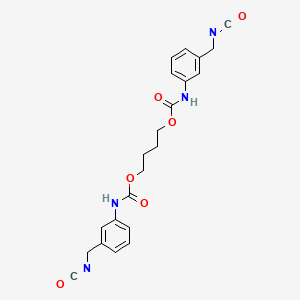
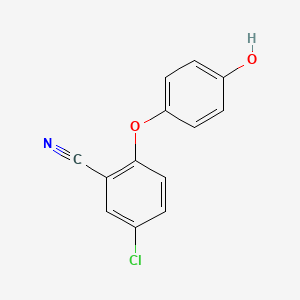

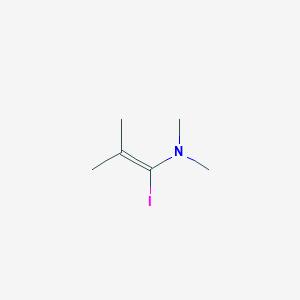
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
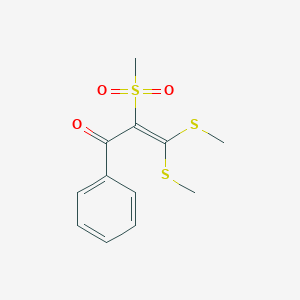
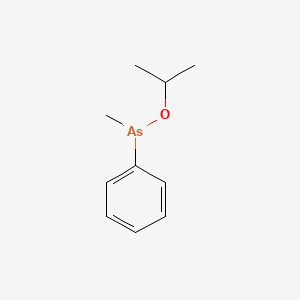
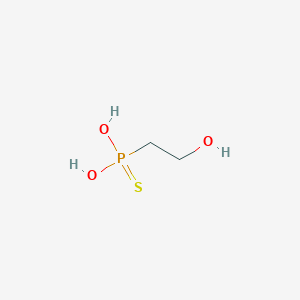
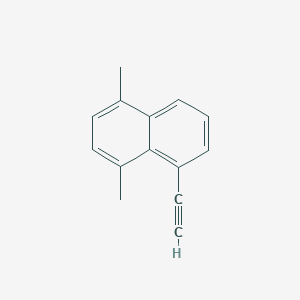
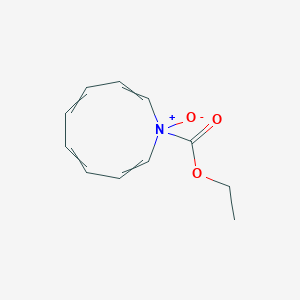
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
